6-O-Benzyl D-Mannose is a benzylated derivative of D-mannose, a naturally occurring sugar. This compound is classified as a glycoside and is primarily used in biochemical research due to its structural similarities to D-mannose, which plays a significant role in various biological processes. The benzyl group enhances the compound's stability and solubility, making it a valuable intermediate in synthetic organic chemistry, particularly in the synthesis of oligosaccharides and glycoproteins.
D-Mannose is a simple sugar that can be derived from various sources, including fruits like cranberries and apples. The synthesis of 6-O-benzyl D-mannose typically involves chemical modifications of D-mannose obtained from these natural sources or through synthetic pathways.
6-O-Benzyl D-Mannose falls under the category of glycosides, specifically alkyl glycosides, due to the presence of a benzyl group attached to the hydroxyl group at the sixth carbon of the mannose structure. This modification alters its reactivity and solubility compared to unmodified D-mannose.
The synthesis of 6-O-benzyl D-mannose can be achieved through several methods, primarily involving selective protection and deprotection strategies.
6-O-Benzyl D-Mannose has a molecular formula of and a molecular weight of approximately 256.26 g/mol. The structure consists of a six-membered pyranose ring characteristic of sugars, with a benzyl group attached at the 6-position.
OC1C(C(C(C(C1O)O)O)O)OCC1=CC=CC=C1
OGOMAWHSXRDAKZ-BKJHVTENSA-N
The compound exhibits chirality at several carbon centers, contributing to its stereochemical properties.
6-O-Benzyl D-Mannose can undergo various chemical reactions due to its functional groups.
The mechanism by which 6-O-benzyl D-mannose exerts its effects is primarily through its structural similarity to natural sugars, allowing it to interact with biological systems similarly to D-mannose.
6-O-Benzyl D-Mannose has several scientific uses:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1